molecular formula C7H6BrN3O B1144045 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-21-4

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1144045
M. Wt: 228.049
InChI Key: VVYXJFXKZRVIFP-UHFFFAOYSA-N
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Description

“3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been synthesized and evaluated for their biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves various synthetic strategies and approaches . For instance, one method involves the use of trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines . The yield was about 82.4%, and the product was a faint yellow solid .

Scientific Research Applications

  • Synthesis of New Polyheterocyclic Ring Systems : A precursor closely related to 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine was used for constructing new polyheterocyclic ring systems, potentially applicable in the development of new pharmaceuticals (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Analgesic and Anti-inflammatory Activities : Derivatives synthesized from a similar compound demonstrated significant anti-inflammatory and analgesic activities, highlighting potential applications in pain and inflammation management (Chamakuri, Muppavarapu, & Yellu, 2016).

  • Antibacterial and Antioxidant Properties : Novel derivatives linked to various sulfonamide derivatives were synthesized and exhibited excellent activity against Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

  • Biomedical Applications : A review covering the diversity of substituents and synthetic methods for pyrazolo[3,4-b]pyridines, to which 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine belongs, discusses their biomedical applications, particularly in the context of cyclin-dependent kinase inhibitors and potential anticancer agents (Donaire-Arias et al., 2022).

  • Synthesis of Fused Heterocycles : Pyrazolo[3,4-b]pyridine derivatives were obtained via various synthetic routes, which could be significant in developing new materials or pharmaceuticals (El-Nabi, 2004).

  • Quantum Studies and Thermodynamic Properties : Chemical calculations and thermodynamic parameters of novel pyrazolo[3,4-b]pyridine derivatives were explored, indicating potential applications in material science (Halim & Ibrahim, 2022).

properties

IUPAC Name

3-bromo-6-methoxy-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(8)10-11-7(4)9-5/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYXJFXKZRVIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NNC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

Citations

For This Compound
1
Citations
SY Hao, ZY Qi, S Wang, XR Wang, SW Chen - Bioorganic & Medicinal …, 2021 - Elsevier
A new series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives as tubulin polymerization inhibitors were synthesized, and evaluated for the anti-proliferative …
Number of citations: 20 www.sciencedirect.com

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